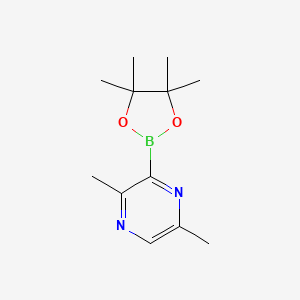![molecular formula C16H24N2O3 B12102729 tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate: is a chemical compound with the following IUPAC name: tert-butyl (3S,4R)-4-(4-methoxyphenyl)-3-pyrrolidinylcarbamate . Its molecular formula is C16H24N2O3, and it has a molecular weight of 292.38 g/mol.
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves the reaction of tert-butyl carbamate with a suitable amine, specifically 4-(4-methoxyphenyl)pyrrolidine. The reaction proceeds under appropriate conditions to form the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and scalability would be essential for industrial applications.
Análisis De Reacciones Químicas
Reactivity:
Reduction: Reduction reactions could potentially convert the carbamate group to an amine.
Substitution: The tert-butyl group may be susceptible to nucleophilic substitution reactions.
Amine Synthesis: tert-butyl carbamate reacts with 4-(4-methoxyphenyl)pyrrolidine in the presence of suitable catalysts or reagents.
Purification: Standard purification techniques such as column chromatography or recrystallization are employed.
Major Products: The major product is the desired tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate itself.
Aplicaciones Científicas De Investigación
This compound finds applications in various scientific fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Pharmacology: Researchers explore its potential as a modulator of specific biological targets.
Chemical Biology: Investigations into its interactions with cellular components and pathways.
Mecanismo De Acción
The exact mechanism of action remains to be elucidated. it likely involves interactions with specific receptors, enzymes, or signaling pathways.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, researchers can explore related compounds such as tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate and tert-butyl carbamate . Highlighting the uniqueness of tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate would require further investigation.
Propiedades
Fórmula molecular |
C16H24N2O3 |
|---|---|
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-5-7-12(20-4)8-6-11/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |
Clave InChI |
NTUSMEQMZHLYMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)





![3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12102713.png)
![(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate](/img/structure/B12102720.png)

